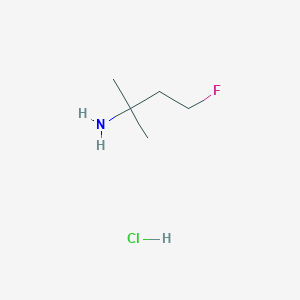

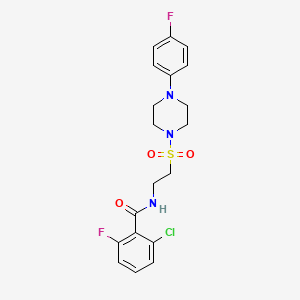

N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

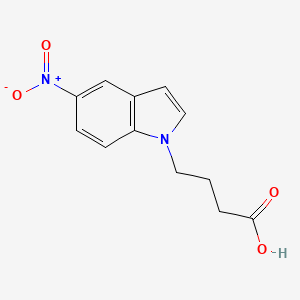

“N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride” is a chemical compound. It is related to “3-Dimethylamino-1-propyl chloride hydrochloride”, which has a molecular weight of 158.07 .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with dimethylamine . For instance, Dimethylaminopropylamine (DMAPA) is produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .Molecular Structure Analysis

The molecular structure of related compounds like “3-Dimethylamino-1-propyl chloride hydrochloride” has a linear formula of (CH3)2N(CH2)3Cl · HCl .Chemical Reactions Analysis

The chemical reactions involving similar compounds often include oxidation of sulfur in a C-S bond by a halonium ion. When sulfides are exposed to a halonium oxidant, the corresponding sulfonium species are produced, which are smoothly attacked by a fluoride ion to give the corresponding organofluorine compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like “3-Dimethylamino-1-propyl chloride hydrochloride” include a molecular weight of 158.07, and it forms crystals with a melting point of 140-143 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Studies : The compound 3-fluoro-1-aminoadamantane, isolated as the hydrochloride, has been synthesized, leading to the creation of various derivatives. This showcases the compound's versatility in synthetic chemistry (Anderson, Burks & Harruna, 1988).

Nucleophilic Substitution Reactions : Research on nucleophilic attacks on carbon-carbon double bonds has highlighted the reactivity of similar fluorinated compounds in substitution reactions, which could relate to the reactivity and potential applications of N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride in organic synthesis (Rappoport & Ta-Shma, 1971).

Recognition and Transfer in Organic Media : The self-assembled aggregates of a fluoroalkylated end-capped oligomer have shown selective recognition of hydrophilic amino and N,N-dimethylamino compounds, demonstrating potential applications in selective separation or purification processes (Sawada et al., 2000).

Amide Formation Mechanism in Aqueous Media : Studies on the mechanism of amide formation, involving compounds like this compound, are crucial for understanding bioconjugation processes, which have implications in biochemical and pharmaceutical research (Nakajima & Ikada, 1995).

Surfactant Synthesis : The compound has been used in the synthesis of surfactants, showing its utility in creating compounds with specific surface-active properties (Liu Fa, 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions in the field of organofluorine compounds involve the enzymatic synthesis of fluorinated compounds. The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system .

Eigenschaften

IUPAC Name |

4-fluoro-2-methylbutan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12FN.ClH/c1-5(2,7)3-4-6;/h3-4,7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKDDUMVLXTNSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCF)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2410376.png)

![N-(4-acetylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2410377.png)

![(1S,5S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B2410379.png)

![Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate](/img/structure/B2410390.png)

![Tert-butyl N-[2-[[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]methyl]phenyl]carbamate](/img/structure/B2410393.png)